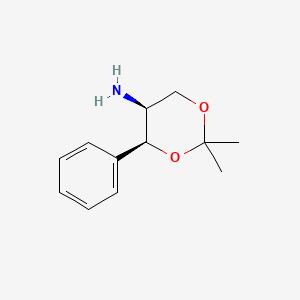

(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2)14-8-10(13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNGCJMEDIBPTL-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(O1)C2=CC=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35019-66-0 | |

| Record name | (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35019-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035019660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine

This guide provides a comprehensive technical overview of the synthesis and characterization of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine, a chiral amine of significant interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and thorough analytical methodologies.

Introduction: The Significance of a Chiral 1,3-Dioxane Amine

This compound is a valuable chiral building block. Its rigid 1,3-dioxane scaffold, derived from the versatile chiral precursor (1S,2S)-2-amino-1-phenyl-1,3-propanediol, locks the stereochemistry of the two adjacent chiral centers. This conformational constraint, coupled with the presence of a primary amine and a phenyl group, makes it a sought-after intermediate in the asymmetric synthesis of complex molecules, including chiral ligands for catalysis and pharmacologically active compounds. The strategic placement of the amino and phenyl groups on the stereochemically defined dioxane ring allows for precise control over the three-dimensional arrangement of substituents in subsequent synthetic transformations.

Strategic Synthesis: From a Chiral Amino Diol to a Protected Amine

The most direct and efficient synthetic route to this compound involves the protection of the 1,3-diol functionality of the commercially available (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. This protection is achieved through the formation of an acetal, specifically a dimethyl ketal, which masks the hydroxyl groups, allowing for selective reactions at the amine functionality if required.

Causality Behind Experimental Choices

The choice of 2,2-dimethoxypropane as the protecting agent is strategic for several reasons. The reaction is typically acid-catalyzed, and the byproducts, methanol and acetone, are volatile and can be easily removed to drive the equilibrium towards the formation of the desired 1,3-dioxane. This method is generally high-yielding and preserves the stereochemistry of the starting material. The use of a Lewis acid or a Brønsted acid catalyst facilitates the reaction by activating the carbonyl group of the acetone precursor (formed in situ from 2,2-dimethoxypropane) towards nucleophilic attack by the diol.

Synthetic Pathway Visualization

Caption: Synthetic route to the target molecule.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

-

Anhydrous solvent (e.g., Dichloromethane or Acetone)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser (if heating is required)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies if necessary)

Procedure:

-

Reaction Setup: To a solution of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (1.0 eq) in the chosen anhydrous solvent, add 2,2-dimethoxypropane (1.2-1.5 eq).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be applied to accelerate the reaction if necessary.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Comprehensive Characterization: Validating Structure and Purity

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Analysis

Table 1: Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | Phenyl protons (multiplet, ~7.2-7.4 ppm), benzylic proton (doublet), dioxane ring protons (multiplets), amine protons (broad singlet), and two singlets for the diastereotopic methyl groups of the acetal. The coupling constants between the dioxane ring protons are indicative of the cis relationship between the phenyl and amino groups. |

| ¹³C NMR (CDCl₃) | Aromatic carbons, benzylic carbon, dioxane ring carbons, quaternary acetal carbon, and the two methyl carbons of the acetal. |

| IR Spectroscopy | N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C-O stretching of the dioxane ring, and aromatic C=C bending. |

| Mass Spectrometry | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₂H₁₇NO₂). |

Note: Specific chemical shifts and coupling constants should be determined from the acquired spectra and compared with literature values where available.

Chiral Purity Assessment

The enantiomeric and diastereomeric purity of the final product is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Experimental Workflow for Chiral HPLC Analysis:

Physical and chemical properties of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine

An In-Depth Technical Guide to (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine

Introduction and Compound Profile

This compound is a chiral amine built upon a dioxane scaffold. Its stereochemically defined structure, featuring a phenyl group and an amine functional group in a specific spatial arrangement, makes it a valuable intermediate in advanced organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthetic utility, and safety protocols, intended for professionals in chemical research and drug development. The compound is primarily utilized as a stereodefined building block for creating complex chiral molecules, particularly in the synthesis of chiral ligands and as a component in catalyst development.[]

The core structure consists of a 1,3-dioxane ring, which adopts a stable chair conformation. The trans relationship between the C4-phenyl group and the C5-amino group is fixed by the (4S,5S) stereochemistry. This rigid conformational arrangement is critical to its function in asymmetric synthesis, as it allows for predictable facial selectivity in reactions involving the amine group.

Compound Identifiers [][2][3][4]

| Identifier | Value |

| IUPAC Name | This compound[] |

| CAS Number | 35019-66-0[2][3][4] |

| Molecular Formula | C₁₂H₁₇NO₂[][2][3] |

| Molecular Weight | 207.27 g/mol [3] |

| EINECS | 252-319-1[][3] |

| MDL Number | MFCD00070017[3] |

| Synonyms | (4S,5S)-(+)-5-Amino-2,2-dimethyl-4-phenyl-1,3-dioxane[] |

Physicochemical and Computed Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reactivity, and application. The data presented below have been aggregated from various chemical data sources.

Table of Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 303.1°C at 760 mmHg | [] |

| Density | 1.043 g/cm³ | [] |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C | [2] |

| Topological Polar Surface Area | 44.5 Ų | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Defined Atom Stereocenter Count | 2 | [2] |

| Complexity | 212 | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |

Spectroscopic Profile

Full characterization of this compound relies on standard spectroscopic techniques. While raw spectra are proprietary to data vendors, the availability of reference spectra is confirmed across multiple sources.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available, typically recorded in CDCl₃.[2] These spectra are essential for confirming the structural integrity and stereochemical purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectra, often from a liquid film, are available and would be used to identify key functional groups, such as the N-H stretches of the primary amine and C-O stretches of the dioxane ring.[2][6]

-

Mass Spectrometry (MS): Mass spectral data is used to confirm the molecular weight of the compound.[2]

Researchers can access reference spectra through chemical databases such as ChemicalBook to verify the identity of synthesized or purchased materials.[6]

Applications in Asymmetric Synthesis and Drug Discovery

The primary value of this compound lies in its application as a chiral intermediate. Its rigid stereodefined structure is leveraged to introduce chirality in the synthesis of more complex molecules.

Key Applications Include:

-

Chiral Ligand Synthesis: The amine functionality provides a convenient handle for elaboration into ligands used in asymmetric catalysis. These ligands can coordinate with transition metals to create catalysts for enantioselective reactions.[]

-

Reductive Amination and Amide Coupling: The primary amine is readily functionalized via reductive amination or amide bond formation, allowing it to be incorporated into a wide range of target molecules, including pharmaceutical candidates.[]

-

Intramolecular Hydrogen Bonding Studies: The fixed spatial relationship between the amine and the dioxane oxygens makes it a useful model compound for studying the effects of intramolecular hydrogen bonding on conformation and reactivity.[]

-

Drug Development Intermediate: Dioxane structures are present in various biologically active compounds. This specific chiral amine can serve as a key building block for synthesizing analogues of existing drugs or novel therapeutic agents.[7][8] The broader class of dimethylamine derivatives, to which this compound belongs after N-alkylation, exhibits a wide range of pharmacological activities, underscoring the potential utility of this scaffold in medicinal chemistry.[9]

The following diagram illustrates a generalized workflow where this chiral amine is used as a synthetic intermediate.

Caption: Synthetic utility workflow for the title compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. While specific toxicity data for this compound is limited, information derived from safety data sheets for structurally related compounds provides a basis for safe handling protocols.

-

GHS Hazard Classification: Based on data for similar amine compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[10][11]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[10]

-

Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[10]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and dry.[5] Store locked up.[10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]

-

Skin Protection: Handle with impervious gloves and wear protective clothing to prevent skin exposure.[10]

-

Respiratory Protection: If working outside of a fume hood or in conditions with poor ventilation, use a government-approved respirator.[13]

-

References

-

Supplementary Information for General. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

(4S,5R)-4-decyl-2,2-dimethyl-1,3-dioxan-5-amine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Shainyan, B. A., Nindakova, L. O., Ustinov, M. V., Chipanina, N. N., & Sherstyannikova, L. V. (2002). New Chiral Diamines of the Dioxolane Series. ResearchGate. Retrieved January 22, 2026, from [Link]

-

¹H and ¹³C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Wold, E. A., et al. (2021). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. Retrieved January 22, 2026, from [Link]

-

Haines, A. H., & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. ResearchGate. Retrieved January 22, 2026, from [Link]

-

Fatima, Z., et al. (n.d.). N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine. National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

trans-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

4,5-Dimethyl-1,2-phenylenediamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

2,5-Dimethylpyrimidin-4-Amine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Li, S., et al. (2016). Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. PubMed. Retrieved January 22, 2026, from [Link]

- WO2007144005A1 - 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-ht3 and 5-ht1a activity for the treatment of cognitive impairment. (n.d.). Google Patents.

- US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one. (n.d.). Google Patents.

- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.

-

Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

Sources

- 2. Page loading... [guidechem.com]

- 3. This compound , 95+% , 35019-66-0 - CookeChem [cookechem.com]

- 4. echemi.com [echemi.com]

- 5. chiralen.com [chiralen.com]

- 6. This compound(35019-66-0) IR Spectrum [chemicalbook.com]

- 7. WO2007144005A1 - 1- [2- (2, 4-dimethylphenylsulfanyl) -phenyl] piperazine as a compound with combined serotonin reuptake, 5-ht3 and 5-ht1a activity for the treatment of cognitive impairment - Google Patents [patents.google.com]

- 8. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]

- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine (CAS: 35019-66-0)

A Note on Chemical Identity: It is important to clarify that CAS Number 35019-66-0 is authoritatively assigned to the compound (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine . The name 2-((4-ethyl-1-piperazinyl)methyl)-5-nitro-1H-benzimidazole appears to be incorrectly associated with this CAS number in some contexts. This guide will focus exclusively on the verified compound associated with CAS 35019-66-0.

Abstract

This compound, registered under CAS number 35019-66-0, is a stereodefined chiral amine of significant value in asymmetric synthesis.[] Its rigid dioxane backbone, derived from chiral precursors, provides a well-defined spatial arrangement of its amine and phenyl functionalities. This structural feature makes it a critical intermediate and building block in the synthesis of chiral ligands, catalysts, and complex molecular targets in pharmaceutical and materials science research.[] This guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a focus on its utility in amide coupling and reductive amination protocols for drug discovery professionals.

Physicochemical and Spectroscopic Properties

The compound's physical and chemical characteristics are fundamental to its application in organic synthesis. These properties dictate solubility, reactivity, and appropriate handling conditions.

| Property | Value | Source |

| CAS Number | 35019-66-0 | [2][3] |

| Molecular Formula | C₁₂H₁₇NO₂ | [][2] |

| Molecular Weight | 207.27 g/mol | [][2] |

| IUPAC Name | This compound | [] |

| Boiling Point | 303.1°C at 760 mmHg | [] |

| Density | 1.043 g/cm³ | [] |

| Appearance | Solid (Typical) | |

| Purity | ≥95% (Commercially available) | [] |

| InChI Key | ILNGCJMEDIBPTL-QWRGUYRKSA-N | [][2] |

| Canonical SMILES | CC1(OCC(C(O1)C2=CC=CC=C2)N)C | [2] |

Core Applications in Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral building block. The fixed stereochemistry at the C4 and C5 positions of the dioxane ring allows for the transfer of chirality to new products.

Key applications include:

-

Stereodefined Intermediate: It serves as a precursor for more complex chiral molecules. Its amine group provides a reactive handle for a variety of transformations.

-

Chiral Ligand Synthesis: The amine can be elaborated to create novel chiral ligands for asymmetric catalysis, influencing the stereochemical outcome of metal-catalyzed reactions.[]

-

Catalyst Prototype Development: It is used in the development of new organocatalysts where the stereochemistry of the amine is crucial for enantioselective transformations.[]

-

Amide Coupling & Reductive Amination: It is a valuable substrate for creating chiral amides and secondary amines, which are common motifs in biologically active molecules.[]

Key Synthetic Protocols

The amine functionality of CAS 35019-66-0 is its primary site of reactivity. The following sections detail validated protocols for its use in two of the most common transformations in drug discovery: amide coupling and reductive amination.

Protocol: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is one of the most frequently used reactions in medicinal chemistry.[4] This protocol describes a robust method for coupling a carboxylic acid to this compound using the common carbodiimide reagent EDC (EDCI) with HOBt as an additive to minimize racemization and improve efficiency.[5]

Causality: The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt intercepts this intermediate to form an active ester, which is more stable and reacts cleanly with the primary amine of CAS 35019-66-0 to form the target amide with high fidelity.[5]

Step-by-Step Methodology:

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M).

-

Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to allow for the formation of the HOBt active ester.

-

Amine Addition: To the activated acid mixture, add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent.

-

Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to scavenge the HCl produced and drive the reaction to completion.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-18 hours).

-

Workup and Purification:

-

Dilute the reaction mixture with DCM or ethyl acetate.

-

Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure chiral amide.

-

Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a powerful method for forming C-N bonds, converting the primary amine of CAS 35019-66-0 into a secondary amine by reacting it with an aldehyde or ketone.[6][7] Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mild nature and tolerance of a wide range of functional groups.

Causality: The reaction proceeds via the initial formation of a Schiff base (or iminium ion) between the amine and the carbonyl compound. STAB is a selective reducing agent that readily reduces the protonated iminium ion much faster than it reduces the starting ketone or aldehyde, minimizing side reactions like alcohol formation. The bulky nature of STAB also contributes to its selectivity.

Step-by-Step Methodology:

-

Reaction Setup: To a flask containing a stirred solution of the aldehyde or ketone (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add this compound (1.0 eq).

-

Imine Formation: If desired, a small amount of acetic acid (catalytic to 0.5 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.

-

Reaction Monitoring: Continue stirring at room temperature and monitor for the disappearance of the iminium intermediate and starting materials by TLC or LC-MS (typically 2-24 hours).

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude secondary amine by flash column chromatography.

-

Visualized Workflows

Amide Coupling Workflow

Caption: Workflow for Reductive Amination using CAS 35019-66-0.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors. [8]Avoid contact with skin, eyes, and clothing. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [8]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

This information is intended as a guide and does not replace a full Safety Data Sheet (SDS), which should be consulted before use.

Conclusion

This compound (CAS 35019-66-0) is a valuable and versatile chiral building block for modern organic synthesis. Its well-defined stereochemistry and reactive primary amine group make it an ideal starting material for constructing complex chiral molecules. The protocols detailed herein for amide coupling and reductive amination provide reliable and field-proven methods for its incorporation into drug discovery pipelines, enabling researchers and scientists to access novel chiral amines and amides with high fidelity.

References

-

Guidechem. This compound CAS 35019-66-0 WIKI.

-

Echemi. This compound.

-

BOC Sciences. CAS 35019-66-0 this compound.

-

Fisher Scientific. SAFETY DATA SHEET.

-

PubChem. (4S,5R)-4-decyl-2,2-dimethyl-1,3-dioxan-5-amine.

-

Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

ResearchGate. New Chiral Diamines of the Dioxolane Series.

-

National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

-

Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

-

Aapptec Peptides. Coupling Reagents.

-

Semantic Scholar. Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

-

ResearchGate. Reductive amination of various amines.

-

Journal of Visualized Experiments. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.

-

Junyuan Petroleum Group. Chemical Safety Data Sheet.

-

ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents.

-

CPAChem. Safety data sheet.

-

ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals.

Sources

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.it [fishersci.it]

Spectroscopic data (NMR, IR, MS) of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a critical chiral intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, protocols, and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to ensure structural integrity and purity.

Introduction: The Role and Structure of a Key Chiral Amine

This compound is a dioxane-based chiral amine notable for its stereodefined structure.[] Its chemical identity is established by a 1,3-dioxane ring, a phenyl group at the C4 position, an amine group at the C5 position, and two methyl groups forming a gem-dimethyl acetal at the C2 position. The specific stereochemistry, (4S,5S), makes it a valuable building block in asymmetric synthesis, particularly for creating chiral ligands and developing novel catalysts.[]

Given its application in stereoselective transformations, rigorous structural confirmation is paramount. Spectroscopic methods provide the necessary tools for this validation. This guide explains how NMR spectroscopy elucidates the precise connectivity and stereochemical relationships of the hydrogen and carbon framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry verifies the molecular weight and elemental composition.

Molecular Properties Summary

A summary of the key physical and chemical properties of the title compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 35019-66-0 | [2][3] |

| Molecular Formula | C₁₂H₁₇NO₂ | [][2][3][4] |

| Molecular Weight | 207.27 g/mol | [2][3] |

| IUPAC Name | This compound | [] |

| Synonyms | (4S,5S)-(+)-5-Amino-2,2-dimethyl-4-phenyl-1,3-dioxane | [] |

| Purity | Typically ≥95% | [][3] |

| Boiling Point | 303.1°C at 760 mmHg | [] |

| Density | 1.043 g/cm³ | [] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C NMR are essential for confirming the carbon skeleton, the hydrogen environment, and the relative stereochemistry of the chiral centers.

Principle and Rationale

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb electromagnetic radiation at specific frequencies. This frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a unique fingerprint for each atom in the molecule. Furthermore, interactions between neighboring nuclei ("spin-spin coupling") cause signals to split, revealing connectivity information. For this molecule, the key diagnostic features are the signals for the phenyl group, the dioxane ring protons (especially the stereochemically distinct H4 and H5), and the gem-dimethyl groups.

Experimental Protocol: NMR Analysis

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a small organic molecule like the title compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean, dry NMR tube. CDCl₃ is chosen for its excellent solubilizing power for moderately polar compounds and its single, well-defined residual solvent peak.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

Increase the number of scans significantly (e.g., 128-1024) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift axis using the TMS signal (0 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons for each peak.

-

Caption: Workflow for NMR Spectroscopic Analysis.

¹H and ¹³C NMR Spectral Data

The following data is representative for this compound dissolved in CDCl₃.[2]

Table 1: ¹H NMR Data (90 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 | m | 5H | Phenyl (Ar-H) |

| 4.85 | d | 1H | H-4 (CH-Ph) |

| 4.20 | t | 1H | H-6 (OCH₂) |

| 3.60 | dd | 1H | H-6 (OCH₂) |

| 2.90 | m | 1H | H-5 (CH-N) |

| 1.50 | s | 3H | C(CH₃)₂ |

| 1.45 | s | 3H | C(CH₃)₂ |

| 1.30 | br s | 2H | NH₂ |

Table 2: ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 140.0 | Phenyl C (quaternary) |

| 128.5 | Phenyl CH |

| 127.8 | Phenyl CH |

| 126.0 | Phenyl CH |

| 98.5 | C-2 (O-C-O) |

| 81.0 | C-4 (CH-Ph) |

| 68.0 | C-6 (OCH₂) |

| 55.0 | C-5 (CH-N) |

| 29.0 | C(CH₃)₂ |

| 19.5 | C(CH₃)₂ |

Interpretation of NMR Spectra

-

¹H NMR: The multiplet at 7.35 ppm integrating to 5 protons is characteristic of the monosubstituted phenyl ring. The signal at 4.85 ppm is a doublet corresponding to the benzylic proton at C-4, which is coupled to the proton at C-5. The two protons on C-6 are diastereotopic, appearing as separate signals (a triplet at 4.20 ppm and a doublet of doublets at 3.60 ppm). The proton at C-5, adjacent to the amine, appears as a multiplet around 2.90 ppm. The two singlet signals at 1.50 and 1.45 ppm are assigned to the two methyl groups at C-2; they are chemically non-equivalent due to the chiral environment of the dioxane ring. The broad singlet at 1.30 ppm, integrating to 2 protons, is typical for the amine (NH₂) protons.

-

¹³C NMR: The aromatic region shows four distinct signals, consistent with a monosubstituted benzene ring. The signal at 98.5 ppm is characteristic of the acetal carbon (C-2). The signals at 81.0 ppm and 55.0 ppm are assigned to the chiral carbons C-4 and C-5, respectively. The C-6 methylene carbon appears at 68.0 ppm. Finally, the two diastereotopic methyl carbons give rise to two separate signals at 29.0 and 19.5 ppm, confirming the rigidity and chirality of the ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Principle and Rationale

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An IR spectrum provides a pattern of absorption bands that is unique to the molecule's functional groups. For the title compound, IR is used to confirm the presence of the N-H bonds of the primary amine, the C-O bonds of the dioxane ether linkages, and the C-H bonds of the aromatic and aliphatic parts of the structure.

Experimental Protocol: IR Analysis

-

Sample Preparation (Liquid Film):

-

Place one drop of the neat liquid sample of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

-

Data Acquisition:

-

Place the salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path to subtract atmospheric (H₂O, CO₂) absorbances.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumber values (cm⁻¹).

-

Caption: Workflow for Infrared (IR) Spectroscopic Analysis.

IR Spectral Data

The following table summarizes the key absorption bands observed in the IR spectrum (liquid film) of the compound.[2][5]

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3300 | Medium, Broad | N-H stretch (primary amine) |

| 3060-3030 | Medium | Aromatic C-H stretch |

| 2980-2850 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | C=C aromatic ring stretch |

| 1150-1050 | Strong | C-O stretch (acetal, ether) |

| 760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Interpretation of IR Spectrum

The broad absorption in the 3380-3300 cm⁻¹ region is a definitive indicator of the N-H stretching vibrations of the primary amine group. The strong bands between 2980 and 2850 cm⁻¹ correspond to the C-H stretching of the methyl and methylene groups. Aromatic C-H stretching is confirmed by the peaks just above 3000 cm⁻¹. The most intense bands in the fingerprint region, between 1150-1050 cm⁻¹, are characteristic of the C-O stretching vibrations of the dioxane ring's ether and acetal functionalities. Finally, the strong absorptions at 760 and 700 cm⁻¹ are diagnostic for the out-of-plane C-H bending of a monosubstituted phenyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Principle and Rationale

In a mass spectrometer, a molecule is first ionized. The resulting molecular ion and any fragment ions are then accelerated into a magnetic or electric field, where they are separated based on their m/z ratio. The output is a spectrum showing the relative abundance of each ion. For this compound, the primary goal is to observe the molecular ion peak (M⁺) that corresponds to its molecular weight (207.27), confirming its elemental formula.

Experimental Protocol: MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

Ionization Method Selection:

-

Electrospray Ionization (ESI) is a common choice for this type of molecule as it is a "soft" ionization technique that typically keeps the molecular ion intact.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode, as the amine group is readily protonated to form an [M+H]⁺ adduct.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺, at m/z 208.

-

Analyze other prominent peaks for potential fragmentation patterns that can offer further structural clues.

-

Caption: Workflow for Mass Spectrometry (MS) Analysis.

Mass Spectrometry Data

The mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule.

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z Value | Interpretation |

| 208 | [M+H]⁺, Protonated molecular ion |

| 150 | [M - C₃H₇O]⁺, Loss of acetone from the acetal |

| 106 | [C₇H₈N]⁺, Benzylic amine fragment |

Interpretation of Mass Spectrum

The primary evidence from the mass spectrum is the base peak at m/z 208, which corresponds to the protonated molecular ion [C₁₂H₁₇NO₂ + H]⁺ and confirms the molecular weight of 207. The presence of this ion validates the elemental composition. Further fragmentation could involve the characteristic loss of neutral molecules. For instance, a fragment at m/z 150 could arise from the loss of acetone (58 Da) from the molecular ion. A fragment at m/z 106 would be consistent with a cleavage producing a benzylic amine fragment, which is a common fragmentation pathway for such structures.

Comprehensive Structural Confirmation

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.

-

Mass Spectrometry establishes the correct molecular weight and elemental formula (C₁₂H₁₇NO₂).

-

Infrared Spectroscopy confirms the presence of the essential functional groups: the primary amine (N-H stretch), the dioxane ring (C-O stretch), the phenyl group (aromatic C-H and C=C stretches), and the aliphatic backbone (aliphatic C-H stretch).

-

NMR Spectroscopy provides the definitive structural map. ¹H and ¹³C NMR data confirm the connectivity of the entire carbon-hydrogen framework, including the placement of the phenyl, amine, and gem-dimethyl groups on the dioxane ring. Crucially, the diastereotopic nature of the methyl groups and C-6 protons in the NMR spectra provides strong evidence for the fixed, chiral conformation of the ring, consistent with the assigned (4S,5S) stereochemistry.

Together, these three orthogonal analytical techniques provide unequivocal proof of the structure and stereochemical integrity of the title compound, ensuring its suitability for high-stakes applications in asymmetric synthesis and drug discovery.

References

Sources

Crystal structure of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine derivatives

An In-depth Technical Guide to the Crystal Structure of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the synthesis, conformational analysis, and crystal structure of this compound and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the structural intricacies that make this chiral scaffold a valuable tool in medicinal chemistry.

Introduction: The Strategic Importance of the 1,3-Dioxane Scaffold

The this compound core is a stereochemically rich and conformationally constrained building block. Its rigid framework allows for the precise spatial orientation of functional groups, a critical feature in the rational design of bioactive molecules. The 1,3-dioxane motif is found in several natural products and has been widely employed as a protecting group for 1,3-diols and carbonyl compounds in organic synthesis.[1] In the context of drug discovery, chiral 1,3-dioxane derivatives serve as key intermediates and scaffolds for developing ligands with high affinity and selectivity for various biological targets.[2][3][4] Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction provides invaluable insights into the molecule's intrinsic conformational preferences and its potential interactions with protein targets.

The amine functionality at the C5 position serves as a versatile chemical handle for further derivatization through methods like reductive amination or amide coupling, enabling the exploration of structure-activity relationships (SAR).[] The specific (4S,5S) stereochemistry, originating from chiral precursors, ensures that derivatives are enantiomerically pure, a fundamental requirement for modern pharmaceuticals.

Synthesis and Conformational Landscape

Synthetic Strategy

The synthesis of 1,3-dioxanes is typically achieved through the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or a ketone.[1] For the title compound, the synthesis originates from a chiral amino diol, thereby fixing the absolute stereochemistry at the C4 and C5 positions. The reaction with acetone or its equivalent, 2,2-dimethoxypropane, installs the gem-dimethyl group at the C2 position, locking the six-membered ring.

Conformational Analysis of the 1,3-Dioxane Ring

Like cyclohexane, the 1,3-dioxane ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[1][6][7] However, the presence of two oxygen atoms in the ring introduces key differences:

-

Shorter C-O Bonds: The C-O bond length (approx. 1.43 Å) is shorter than the C-C bond length (approx. 1.54 Å). This leads to a more puckered chair and increases the severity of 1,3-diaxial interactions.[1]

-

Anomeric Effects: Substituents at the C2 position can be influenced by the anomeric effect, which may stabilize an axial orientation for electronegative groups.[1]

For derivatives of this compound, the bulky phenyl and amine groups at C4 and C5, respectively, dictate the conformational equilibrium. In the most stable chair conformation, large substituents will preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. Therefore, both the phenyl group at C4 and the amine group at C5 are expected to reside in equatorial or pseudo-equatorial positions.[8]

Crystal Structure Determination: A Methodological Workflow

The definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (XRD).[9] This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions.

Experimental Protocol: From Molecule to Structure

-

Step 1: Single Crystal Growth. High-quality single crystals are paramount. A common method is the slow evaporation of a saturated solution of the compound. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal. Typical solvents include ethanol, ethyl acetate, or mixtures like dichloromethane/hexane.

-

Step 2: X-ray Data Collection. A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam.[10][11][12][13] The diffracted X-rays are recorded on a detector as the crystal is rotated, generating a unique diffraction pattern.

-

Step 3: Structure Solution and Refinement. The diffraction pattern is indexed, and the intensities of the reflections are integrated. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and then refined using least-squares methods to best fit the experimental data.[9] The absolute configuration of chiral molecules can be determined by analyzing anomalous scattering effects, often quantified by the Flack parameter.[14][15]

Structural Analysis of 1,3-Dioxan-5-amine Derivatives

Molecular Conformation and Key Parameters

In the solid state, these derivatives consistently exhibit a chair conformation for the 1,3-dioxane ring.[10][11][12] The substituents on the stereogenic centers (C4 and C5) arrange themselves to minimize steric hindrance, with larger groups occupying equatorial positions. The phenyl ring at C4 and the substituted amino group at C5 are thus found in equatorial orientations. The dihedral angle between the mean plane of the dioxane ring and the phenyl ring is a key parameter, varying based on the substitution pattern and crystal packing forces.[10][13]

| Compound/Derivative | Formula | Crystal System | Space Group | Key Feature | Reference |

| N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine | C₁₃H₁₉NO₃ | Monoclinic | P2₁/c | Dioxane ring in chair conformation. Molecules form inversion dimers via C-H···O hydrogen bonds. | [10] |

| N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine | C₁₂H₁₆FNO₂ | Monoclinic | P2₁/n | Chair conformation with equatorial substituents. Molecules linked into chains by N-H···F hydrogen bonds. | [11] |

| 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine | C₁₃H₁₉NO₂ | Monoclinic | P2₁/c | Molecules form inversion dimers through pairs of N-H···O hydrogen bonds. | [12] |

| N-(4-Bromophenyl)-2,6-dimethyl-1,3-dioxan-4-amine | C₁₂H₁₆BrNO₂ | Monoclinic | P2₁/c | Inversion dimers formed by N-H···O hydrogen bonds, which are further linked into chains. | [13] |

Supramolecular Assembly via Intermolecular Interactions

The crystal packing is governed by a network of non-covalent interactions, with hydrogen bonding playing a dominant role.

-

N-H···O Hydrogen Bonds: The primary amine or secondary amine group (N-H) is an excellent hydrogen bond donor, while the two oxygen atoms of the dioxane ring (O1 and O3) are effective acceptors. This interaction is consistently the most significant in defining the supramolecular architecture. Often, these hydrogen bonds link molecules into centrosymmetric dimers, forming characteristic R²₂(8) or R²₂(12) graph-set ring motifs.[12][13]

-

Weaker Interactions: The overall crystal stability is reinforced by a combination of weaker interactions, including C-H···O and C-H···π contacts.[10] These interactions connect the primary hydrogen-bonded motifs (dimers or chains) into a robust three-dimensional network.

Implications for Drug Design and Development

A detailed understanding of the crystal structure of this compound derivatives is not merely an academic exercise; it is a cornerstone of modern drug design.

-

Conformational Restriction: The rigid chair conformation reduces the number of accessible low-energy states for the molecule. This pre-organization for binding can lead to higher affinity for a target receptor, as less conformational entropy is lost upon binding.

-

Vectorial Display of Substituents: The crystal structure confirms the precise vectors along which the key pharmacophoric groups (the phenyl ring and the amine) are projected. This information is critical for computational modeling and docking studies, allowing scientists to design derivatives where these groups are optimally positioned to interact with specific residues in a protein's binding pocket.

-

Scaffold for Library Synthesis: The amine at C5 is a key point for diversification. By understanding its spatial orientation relative to the rest of the scaffold, chemists can rationally design libraries of new compounds for screening. The goal is to attach different functional groups that can probe various regions of a binding site to enhance potency, selectivity, or pharmacokinetic properties.[3] This scaffold has been explored for developing modulators of multidrug resistance and ligands for sigma receptors, highlighting its therapeutic potential.[3][4]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-(2-Nitrophenyl)-1,3-dioxan-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-(4-Bromophenyl)-2,6-dimethyl-1,3-dioxan-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine: Sourcing and Application in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block of Strategic Importance

(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine, identified by its CAS number 35019-66-0, is a specialized chiral amine that has garnered significant interest within the scientific community. Its rigid dioxolane framework, derived from chiral precursors, presents a well-defined three-dimensional structure. This stereochemical integrity is paramount, making it a valuable intermediate and chiral auxiliary in asymmetric synthesis. The strategic placement of the amine and phenyl groups on the stereochemically defined backbone allows for precise control over the formation of new stereocenters in subsequent reactions. This level of control is a cornerstone of modern drug discovery and development, where the biological activity of a molecule is often intrinsically linked to its specific enantiomeric form[1][2]. The synthesis of enantiomerically pure compounds is, therefore, a critical objective, and molecules like this compound serve as essential tools in achieving this goal[3].

Commercial Availability and Sourcing

The accessibility of this chiral amine from commercial suppliers is crucial for its application in research and development. Several chemical suppliers list this compound in their catalogs, typically with purities suitable for synthetic applications. Below is a summary of known suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Purity | Notes |

| BOC Sciences | This compound | 35019-66-0 | 95% | Marketed as a stereodefined intermediate for chiral ligand synthesis and catalyst development[]. |

| Guidechem | This compound | 35019-66-0 | N/A | Provides a platform for sourcing from various suppliers[5]. |

| Chiralen | This compound | 35019-66-0 | N/A | Recommended storage at 2-8°C, sealed in a dry environment[6]. |

| CookeChem | This compound | 35019-66-0 | 95+% | Provides key chemical properties and identifiers[7]. |

| Echemi | This compound | 35019-66-0 | N/A | Lists basic chemical information[8]. |

It is advisable for researchers to request a certificate of analysis from the supplier to confirm the purity and stereochemical integrity of the specific batch.

Technical Profile and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use and storage.

Key Physicochemical Properties:

-

Molecular Formula: C₁₂H₁₇NO₂[][5]

-

Molecular Weight: 207.27 g/mol [7]

-

Appearance: Typically a liquid or low-melting solid.

-

Boiling Point: Approximately 303.1°C at 760 mmHg[].

-

Density: Approximately 1.043 g/cm³[].

-

Storage: Should be stored in a cool, dry place, with some suppliers recommending temperatures between 2-8°C in a tightly sealed container to prevent degradation[6].

Stereochemistry and Its Implications: The (4S,5S) configuration is the defining feature of this molecule. This specific arrangement of substituents on the dioxolane ring is what allows it to induce chirality in other molecules during a chemical reaction. The phenyl group at the 4-position and the amine group at the 5-position create a specific steric and electronic environment that directs incoming reagents to approach from a particular face, leading to the preferential formation of one enantiomer over the other.

Core Applications in Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral building block for the synthesis of more complex, enantiomerically pure molecules.

1. Chiral Ligand Synthesis: This amine can serve as a precursor for the synthesis of chiral ligands. These ligands can then be complexed with transition metals to form catalysts for a wide range of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereochemical information from the amine is transferred to the ligand, and subsequently to the catalyst, which then dictates the stereochemical outcome of the catalytic transformation.

2. Intermediate in Multi-Step Syntheses: In the total synthesis of complex natural products and active pharmaceutical ingredients (APIs), this compound can be incorporated as a key intermediate. Its pre-defined stereochemistry can set one or more stereocenters early in a synthetic sequence, avoiding the need for challenging chiral separations or resolutions at later stages. This is a common strategy in the synthesis of biologically active compounds[2][3].

3. Use in Amide Coupling and Reductive Amination: The primary amine functionality allows for straightforward participation in common synthetic transformations. For example, it can be acylated with a carboxylic acid to form a chiral amide, or it can undergo reductive amination with an aldehyde or ketone to form a secondary amine. These reactions are fundamental in building molecular complexity.

Illustrative Experimental Workflow: Asymmetric Amide Coupling

The following is a generalized protocol illustrating how this compound could be used in an amide coupling reaction to generate a chiral amide. This is a foundational step that could lead to the synthesis of a variety of chiral compounds.

Objective: To synthesize a chiral amide by coupling this compound with a generic carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Anhydrous, aprotic solvent (e.g., Dichloromethane, Dimethylformamide)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Protocol:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.

-

Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve this compound (1.05 eq) and the tertiary amine base (1.5 eq) in the anhydrous solvent.

-

Coupling Reaction: Slowly add the solution of the chiral amine to the activated carboxylic acid mixture.

-

Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amide.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for a typical amide coupling reaction.

Analytical Characterization for Quality Assurance

To ensure the quality and identity of this compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure and assessing purity. The coupling constants and chemical shifts in the ¹H NMR spectrum can provide information about the relative stereochemistry of the protons on the dioxolane ring.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the compound, ensuring its stereochemical purity.

Conclusion

This compound is a commercially available and highly valuable chiral building block for modern organic synthesis. Its well-defined stereochemistry makes it an important tool for researchers in academia and industry, particularly in the fields of drug discovery and materials science. A comprehensive understanding of its properties, handling requirements, and synthetic applications allows for its effective use in the construction of complex, enantiomerically pure molecules. The availability of this compound from multiple suppliers facilitates its integration into a wide range of research and development programs.

References

-

de Sousa, J. S., & de Andrade, J. C. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][3]

-

Guzman-Martinez, A., & Angeles-Beltran, D. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(2). [Link][9]

-

Soai, K., & Niwa, S. (1992). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 57(1), 21-25. [Link][10]

-

Ghorai, M. K., & Tiwari, D. P. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(100), 56983-57013. [Link][2]

-

Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802-1805. [Link][11]

-

Xu, W., et al. (2009). (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o764. [Link][12]

-

Haines, A. H., & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1052. [Link][13]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chiralen.com [chiralen.com]

- 7. This compound , 95+% , 35019-66-0 - CookeChem [cookechem.com]

- 8. echemi.com [echemi.com]

- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Guide to Chiral Auxiliaries in Asymmetric Synthesis: Principles, Strategies, and Applications

Abstract

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theory and practical application of chiral auxiliaries in asymmetric synthesis. We will delve into the fundamental principles governing auxiliary-controlled stereoselection, explore the diverse landscape of commonly employed auxiliaries, and provide detailed, field-proven protocols for their application and removal. By elucidating the causality behind experimental choices and grounding our discussion in authoritative references, this guide aims to serve as an invaluable resource for the rational design and execution of stereoselective transformations.

The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for pharmacology.[3] Enantiomers, the two mirror-image forms of a chiral molecule, can interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.[1] Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is of paramount importance in modern drug development.[1][4] Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, offers a powerful solution to this challenge, and the use of chiral auxiliaries is a well-established and reliable strategy to achieve this goal.[3][5]

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][4] The auxiliary is then removed to yield the desired enantiomerically enriched product, and ideally, the auxiliary can be recovered for reuse.[3][4][] The overarching principle is the conversion of an enantioselective reaction into a diastereoselective one. By attaching a chiral auxiliary, the prochiral substrate is transformed into a chiral molecule with two or more stereocenters. The subsequent reaction then proceeds to form diastereomers, which have different physical properties and can be separated.

The success of a chiral auxiliary hinges on several key criteria:[3][5][]

-

High Diastereoselectivity: It must effectively control the stereochemistry of the reaction, leading to a high diastereomeric excess (d.e.).

-

Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and subsequently removed under mild conditions that do not compromise the stereochemical integrity of the product.[5]

-

Recoverability and Reusability: For cost-effectiveness, the auxiliary should be recoverable in high yield and optical purity.[3][]

-

Availability: Ideally, both enantiomers of the auxiliary should be readily available to allow for the synthesis of either enantiomer of the target molecule.[3]

The general workflow of an auxiliary-mediated asymmetric synthesis is depicted below:

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

A Survey of Prominent Chiral Auxiliaries

The field of asymmetric synthesis has produced a diverse arsenal of chiral auxiliaries, many of which are derived from readily available natural products like amino acids and terpenes.[5] Below, we discuss some of the most widely used and effective auxiliaries.

Evans Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone-based auxiliaries are among the most powerful and versatile tools for asymmetric synthesis.[4][] They are particularly effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol additions.[4][5] The rigid structure of the N-acyloxazolidinone, coupled with the steric hindrance provided by the substituents at the 4- and 5-positions, allows for excellent facial selectivity in the approach of electrophiles.[4]

Mechanism of Stereocontrol in Evans Aldol Reactions:

In a typical Evans aldol reaction, the N-acyloxazolidinone is treated with a soft Lewis acid, such as dibutylboron triflate, and a hindered base to form a Z-enolate.[4] This enolate then reacts with an aldehyde through a highly organized, chair-like six-membered transition state, minimizing 1,3-diaxial interactions and dipole-dipole repulsions. This controlled transition state geometry dictates the absolute stereochemistry of the two newly formed stereocenters.[4]

Caption: Simplified Zimmerman-Traxler model for the Evans aldol reaction.

Table 1: Representative Evans Auxiliaries and Their Applications

| Auxiliary Name | Structure | Typical Applications |

| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | [Image of (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one structure] | Asymmetric aldol reactions, alkylations, Diels-Alder reactions |

| (4S)-4-Isopropyloxazolidin-2-one | [Image of (4S)-4-Isopropyloxazolidin-2-one structure] | Asymmetric alkylations, conjugate additions |

| (4R)-4-Benzyloxazolidin-2-one | [Image of (4R)-4-Benzyloxazolidin-2-one structure] | Asymmetric aldol reactions, synthesis of amino acids |

Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine serves as an excellent and practical chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives.[1][7][8] Both enantiomers of pseudoephedrine are readily available and relatively inexpensive.[1] The corresponding amides can be easily prepared, and their enolates exhibit high diastereoselectivity in reactions with a variety of electrophiles.[1] A key advantage of the pseudoephedrine auxiliary is the high crystallinity of many of its derivatives, which can facilitate purification by recrystallization.[9]

Mechanism of Stereocontrol in Pseudoephedrine-Mediated Alkylation:

Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the pseudoephedrine amide forms a rigid lithium chelate between the enolate oxygen and the hydroxyl group of the auxiliary.[8] This chelation, along with the steric hindrance from the phenyl and methyl groups of the auxiliary, effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.[1][8]

Caption: Reaction scheme for pseudoephedrine-mediated asymmetric alkylation.

Camphor-Derived Auxiliaries

Camphor and its derivatives, such as Oppolzer's sultam, are widely used as chiral auxiliaries due to their rigid bicyclic structure, which provides a well-defined steric environment for controlling stereoselectivity.[][10] These auxiliaries have proven effective in a range of asymmetric transformations, including Diels-Alder reactions, conjugate additions, and alkylations.[][10] The sultam auxiliary, in particular, is known for its high stability and the predictable stereochemical outcomes it provides.[10]

Practical Considerations: Selection, Application, and Cleavage

The choice of a chiral auxiliary for a specific transformation is a critical decision that depends on several factors, including the nature of the substrate and the desired reaction, the desired stereochemical outcome, and the scalability of the process.

Experimental Protocol: Asymmetric Synthesis of (S)-Ibuprofen via a Chiral Auxiliary

The non-steroidal anti-inflammatory drug (NSAID) ibuprofen is a classic example of a chiral drug where the (S)-enantiomer is responsible for the therapeutic activity.[11] Below is a representative protocol for the enantioenrichment of racemic ibuprofen using a chiral alcohol derived from (R)-carvone as a chiral auxiliary.[11][12]

Step 1: Esterification of (±)-Ibuprofen with the Chiral Auxiliary

-

To a solution of (±)-ibuprofen (1.0 eq) and the chiral secondary alcohol (1.1 eq) in dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric esters by column chromatography on silica gel.

Step 2: Separation of Diastereomers

-

The diastereomeric esters can be separated by fractional crystallization or preparative high-performance liquid chromatography (HPLC).

Step 3: Cleavage of the Chiral Auxiliary

-

To a solution of the desired diastereomerically pure ester in a suitable solvent (e.g., a mixture of THF and water), add an excess of lithium hydroxide (LiOH).

-

Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture with 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford enantiomerically enriched (S)-ibuprofen.

-

The chiral auxiliary can be recovered from the aqueous layer.

Cleavage of Common Chiral Auxiliaries